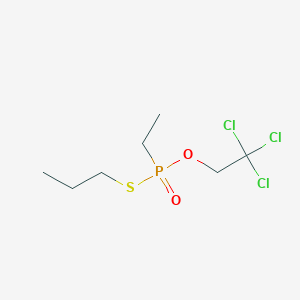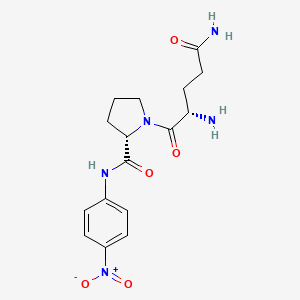
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glutaminyl group, a nitrophenyl group, and a prolinamide group, which together contribute to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-glutamine, 4-nitroaniline, and L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反应分析
Types of Reactions
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学研究应用
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in these interactions, often acting as a key binding moiety. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- L-Argininamide, D-leucyl-L-glutaminyl-N-(4-nitrophenyl)-
- L-Alaninamide, N-acetyl-L-alanyl-L-glutaminyl-N-(4-nitrophenyl)-
- L-Argininamide, N-benzoylglycyl-L-glutaminyl-N-(4-nitrophenyl)-
Uniqueness
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
90145-71-4 |
|---|---|
分子式 |
C16H21N5O5 |
分子量 |
363.37 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H21N5O5/c17-12(7-8-14(18)22)16(24)20-9-1-2-13(20)15(23)19-10-3-5-11(6-4-10)21(25)26/h3-6,12-13H,1-2,7-9,17H2,(H2,18,22)(H,19,23)/t12-,13-/m0/s1 |
InChI 键 |
FHLGTCWENYAKMZ-STQMWFEESA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


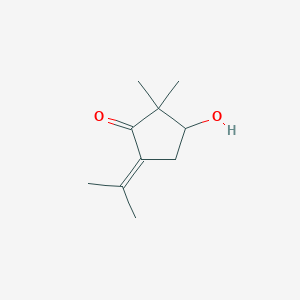
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
methanone](/img/structure/B14369681.png)

![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
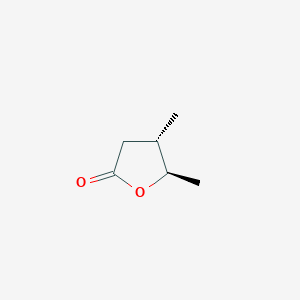
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
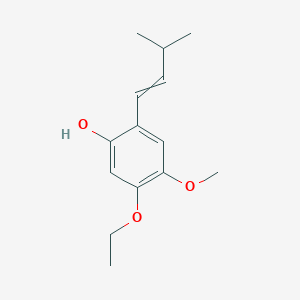
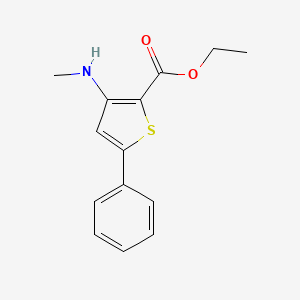
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
